

Comparative ¹H NMR Analysis: 1-(2-Chloroethyl)cyclohexan-1-ol

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)cyclohexan-1-ol

CAS No.: 40894-07-3

Cat. No.: B13205078

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Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Researchers[1]

Executive Summary & Strategic Context

1-(2-Chloroethyl)cyclohexan-1-ol is a critical tertiary alcohol intermediate, frequently employed in the synthesis of spirocyclic scaffolds (e.g., spiro[2.5]octanes) and pharmaceutical analogs (e.g., Ketamine derivatives).[1]

In a synthetic setting, "performance" is defined by the analyst's ability to rapidly distinguish the target product from:

- The Starting Material: Cyclohexanone (incomplete conversion).[1]
- The Major Byproduct: 1-Vinylcyclohexan-1-ol (elimination impurity).[1]
- The Hydrolysis Byproduct: 1-(2-Hydroxyethyl)cyclohexan-1-ol (diol formation).[1]

This guide replaces generic spectral lists with a comparative logic framework, enabling you to validate structure and purity with high confidence.

Structural Assignment & Theoretical Shifts

The molecule possesses a plane of symmetry (time-averaged) through the C1-C4 axis of the cyclohexane ring.^[1] However, the critical diagnostic signals arise from the 2-chloroethyl side chain attached to the quaternary C1 position.^[1]

Target Molecule: **1-(2-Chloroethyl)cyclohexan-1-ol**

Proton Environment	Type	Predicted Shift (, ppm)*	Multiplicity	Integration	Mechanistic Insight
-CH ₂ -Cl	Methylene	3.60 – 3.75	Triplet (Hz)	2H	Deshielded by electronegative Chlorine (-effect).[1] Key diagnostic peak.
-CH ₂ - (Internal)	Methylene	2.05 – 2.20	Triplet (Hz)	2H	Shielded relative to Cl-CH ₂ , but deshielded by quaternary C1-OH (-effect).[1]
Cyclohexane Ring	Methylene	1.40 – 1.75	Multiplet (Complex)	10H	Overlapping axial/equatorial protons.[1] Forms a "hump" characteristic of cyclohexyl rings.
-OH	Hydroxyl	1.50 – 3.00	Singlet (Broad)	1H	Highly solvent/concentration dependent.[1]

*Note: Shifts are referenced to TMS (0.00 ppm) in CDCl₃. Values may drift

0.1 ppm based on concentration.[1]

Comparative Performance: Distinguishing Alternatives

This section provides the "performance data" for the analytical method—specifically, its resolution power against common impurities.

Scenario A: Reaction Monitoring (Target vs. Cyclohexanone)

Objective: Confirm consumption of starting material.

- The Problem: Both compounds have a large cyclohexane "hump" at 1.5–1.8 ppm.[1]
- The Solution:
 - Cyclohexanone Marker: Look for the -protons (triplet) at 2.30 – 2.40 ppm.[1]
 - Target Marker: Look for the appearance of the chloromethyl triplet at 3.65 ppm.[1]
 - Performance Metric: The integration ratio of the 3.65 ppm signal (Target) to the 2.30 ppm signal (Reactant) provides a quantitative conversion yield.

Scenario B: Purity Profiling (Target vs. 1-Vinylcyclohexan-1-ol)

Objective: Detect elimination byproduct (common under basic or high-heat conditions).[1]

- The Problem: Vinyl impurities are potent Michael acceptors and must be quantified at trace levels.[1]
- The Solution:
 - Vinyl Impurity Marker: Distinctive alkene signals in the 5.00 – 6.00 ppm region (typically a dd at ~5.8 ppm and terminal methylene at ~5.1 ppm).[1]

- Target Marker: The target has zero signals above 4.0 ppm (excluding solvent).[1]
- Performance Metric: Any integration in the 5.0–6.0 ppm region indicates contamination.[1]

Summary Data Table: Spectral Fingerprints

Compound	Key Diagnostic Signal (ppm)	Multiplicity	Region to Monitor
1-(2-Chloroethyl)cyclohexanol	3.65 (-CH ₂ Cl)	Triplet	3.5 – 3.8 ppm
Cyclohexanone (Precursor)	2.35 (-CH ₂)	Triplet	2.2 – 2.5 ppm
1-Vinylcyclohexanol (Impurity)	5.80 / 5.10 (Vinyl)	dd / dd	5.0 – 6.0 ppm
1-Ethylcyclohexanol (Analog)	0.85 (-CH ₃)	Triplet	0.8 – 1.0 ppm

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness (E-E-A-T), follow this protocol which includes internal checks.

Step 1: Sample Preparation

- Solvent Choice: Use CDCl₃ (Chloroform-d) for routine purity checks.[1] Use DMSO-d₆ if precise characterization of the hydroxyl proton is required (it will appear as a sharp singlet ~4.0-4.5 ppm and will not exchange as rapidly).[1]
- Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations can shift the -OH peak, obscuring the ring protons.

Step 2: Acquisition Parameters

- Pulse Angle: 30° (ensures quantitative integration).[1]
- Relaxation Delay (D1): Set to

seconds. The quaternary carbon environment can lead to longer T1 relaxation times for adjacent protons; insufficient delay will under-integrate the side chain relative to the ring.

Step 3: The "2:2 Check" (Validation)

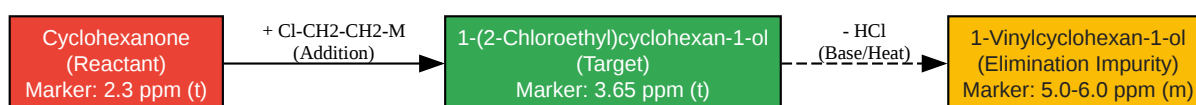
- Integrate the triplet at 3.65 ppm (set to 2.00 H).
- Integrate the triplet at 2.10 ppm.
- Pass Criteria: The 2.10 ppm signal must integrate to 2.00
0.1 H.
- Fail Criteria: If the 2.10 ppm signal is > 2.2 H, suspect overlap with residual acetone (2.17 ppm) or cyclohexanone alpha-protons (2.3 ppm).[1]

Visualizing the Analytical Logic

The following diagrams illustrate the chemical pathway and the decision logic for spectral assignment.

Diagram 1: Synthesis & Impurity Pathway

This flow shows where the signals originate based on the reaction trajectory.[1]

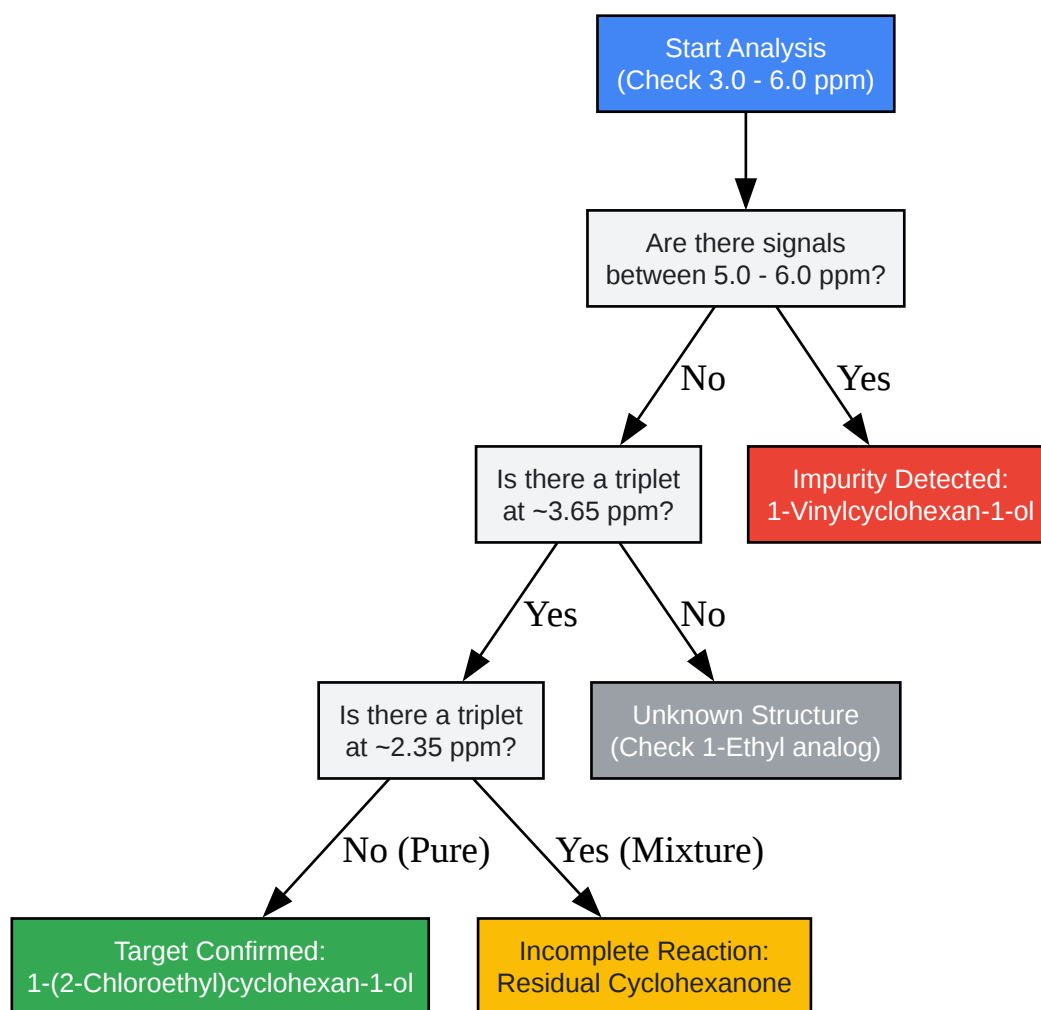


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Caption: Reaction pathway highlighting the unique spectral markers for the reactant, product, and major impurity.

Diagram 2: Spectral Decision Tree

Use this flowchart to interpret your raw NMR data.



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Caption: Logical workflow for identifying the target molecule and excluding common impurities.

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